7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl N-[(benzyloxy)carbonyl]-L-valinate
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Overview
Description
7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-METHYLBUTANOATE: is a complex organic compound with a unique structure that combines elements of chromenone and cyclopentane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-METHYLBUTANOATE typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Chromenone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenone structure.
Introduction of the Cyclopentane Ring: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Final Coupling: The final step involves coupling the chromenone and cyclopentane moieties under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and hydroxyl groups, to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce double bonds within the structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for enzyme inhibition studies.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its ability to interact with biological molecules suggests it may have applications in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry
In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-METHYLBUTANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Coumarins: These compounds share a similar chromenone core and are known for their biological activity.
Cyclopentanoids: Compounds with a cyclopentane ring that exhibit various chemical and biological properties.
Uniqueness
What sets 7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-METHYLBUTANOATE apart is its combination of both chromenone and cyclopentane structures, along with the specific functional groups that enhance its reactivity and potential applications. This unique combination makes it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C26H27NO6 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C26H27NO6/c1-15(2)23(27-26(30)31-14-17-8-5-4-6-9-17)25(29)33-21-13-16(3)12-20-22(21)18-10-7-11-19(18)24(28)32-20/h4-6,8-9,12-13,15,23H,7,10-11,14H2,1-3H3,(H,27,30)/t23-/m0/s1 |
InChI Key |
PSGAMIJTYDZXDY-QHCPKHFHSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(=O)[C@H](C(C)C)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(=O)C(C(C)C)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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